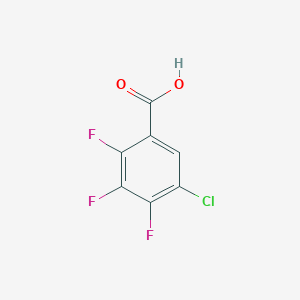

5-Chloro-2,3,4-trifluorobenzoic acid

CAS No.: 101513-73-9

Cat. No.: VC11676769

Molecular Formula: C7H2ClF3O2

Molecular Weight: 210.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101513-73-9 |

|---|---|

| Molecular Formula | C7H2ClF3O2 |

| Molecular Weight | 210.54 g/mol |

| IUPAC Name | 5-chloro-2,3,4-trifluorobenzoic acid |

| Standard InChI | InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) |

| Standard InChI Key | GWEORAFZBMNWGX-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

5-Chloro-2,3,4-trifluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. The substitution pattern—chlorine at position 5 and fluorine atoms at positions 2, 3, and 4—confers distinct electronic and steric properties. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.54 g/mol |

| Exact Mass | 209.97000 g/mol |

| PSA (Polar Surface Area) | 37.30 Ų |

| LogP (Partition Coefficient) | 2.455 |

The high LogP value indicates moderate lipophilicity, which influences its solubility and reactivity in organic solvents .

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous trifluorobenzoic acids typically show:

-

-NMR: Distinct signals for each fluorine atom, influenced by neighboring substituents.

-

-NMR: Limited proton signals due to aromatic substitution.

Synthesis and Manufacturing

Historical Methods

Early synthetic routes for chloro-trifluorobenzoic acids involved multi-step sequences starting from tetrachlorophthalic anhydride. These methods often required hazardous nitration steps and suffered from low yields .

Modern Approaches

An optimized four-step synthesis, adapted from patent US4885386A , may be tailored for 5-chloro-2,3,4-trifluorobenzoic acid:

-

Fluorination: Reaction of a tetrachlorinated precursor with anhydrous potassium fluoride in sulfolane at 140–155°C.

-

Esterification: Treatment with methanol and triethylamine to form dimethyl esters.

-

Amidation: Reaction with tert-butylamine or benzylamine in polar aprotic solvents.

-

Chlorination: Diazotization followed by treatment with copper(I) chloride.

Critical Reaction Conditions:

-

Solvents: Sulfolane, dimethylformamide, or toluene.

-

Catalysts: Triethylamine for esterification; CuCl for chlorination.

-

Yield: Reported analogs achieve ~72% yield after recrystallization .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary utility lies in synthesizing quinolone-3-carboxylic acid derivatives, a class of broad-spectrum antibacterial agents. Quinolones inhibit bacterial DNA gyrase, preventing DNA replication .

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Enhances membrane permeability and target binding.

-

Fluorine Atoms: Improve metabolic stability and electron-withdrawing effects.

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (Category 2) | Wear nitrile gloves and lab coat |

| Serious eye irritation (Category 2) | Use safety goggles |

| Respiratory irritation (Category 3) | Use fume hoods |

Gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl) may form during decomposition .

Recent Developments and Future Directions

Green Chemistry Innovations

Recent patents emphasize solvent optimization (e.g., replacing sulfolane with cyclopentyl methyl ether) to reduce environmental impact .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in substitution reactions, aiding in the design of derivatives with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume